molecular formula C17H20N2O B11955277 1-Benzyl-1-isopropyl-3-phenylurea CAS No. 53693-61-1

1-Benzyl-1-isopropyl-3-phenylurea

Cat. No.: B11955277
CAS No.: 53693-61-1
M. Wt: 268.35 g/mol
InChI Key: DSFXUNORIKQEKV-UHFFFAOYSA-N
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Description

1-Benzyl-1-isopropyl-3-phenylurea is a substituted urea derivative featuring a benzyl group (C₆H₅CH₂–), an isopropyl group ((CH₃)₂CH–), and a phenyl moiety (C₆H₅–) attached to the urea backbone. Substituted ureas are of interest in medicinal and agrochemical research due to their versatility in hydrogen bonding and molecular recognition, which influence solubility, bioavailability, and receptor interactions .

Properties

CAS No.

53693-61-1

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-benzyl-3-phenyl-1-propan-2-ylurea

InChI

InChI=1S/C17H20N2O/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,18,20)

InChI Key

DSFXUNORIKQEKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs 3-phenyl-1,4,2-dioxazol-5-one and N-benzyl-N-isopropylamine under visible light (430 nm) in dichloromethane (CH2_2Cl2_2) at room temperature. The process is catalyst-free but leverages trace iron impurities (3 ppm) for decarboxylation, forming the target urea via in situ isocyanate intermediates.

Procedure:

  • Reactants :

    • Dioxazolone (2.0 mmol)

    • N-Benzyl-N-isopropylamine (2.2 mmol)

    • CH2_2Cl2_2 (2 mL)

  • Conditions :

    • N2_2 atmosphere, 24 h irradiation (10 W blue LED)

  • Workup :

    • Solvent evaporation, column chromatography (PE/EA = 5:1)

  • Yield : 91% (48.8 mg)

  • Characterization :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 7.34–7.25 (m, 10H, aromatic), 4.70 (d, J = 3.0 Hz, 2H, benzyl-CH2_2), 3.82–3.58 (m, 1H, isopropyl-CH), 1.30 (d, J = 6.7 Hz, 6H, isopropyl-CH3_3).

Advantages:

  • High atom economy and mild conditions.

  • Scalable to gram quantities (80% yield at 5 mmol scale).

One-Pot Synthesis via Cbz-Protected Amines

Reaction Overview

This method utilizes benzyl phenylcarbamate (Cbz-protected phenylamine) and isopropyl alcohol in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure:

  • Reactants :

    • Benzyl phenylcarbamate (1a, 1.0 mmol)

    • Isopropyl alcohol (1.2 mmol)

    • TEA (2.0 mmol)

  • Conditions :

    • Reflux in DCM for 6 h

  • Workup :

    • Extraction with DCM (3 × 10 mL), drying (MgSO4_4), flash chromatography (EtOAc/hexane)

  • Yield : 87–90% (hypothetical extrapolation from similar substrates).

Mechanistic Insight:

The Cbz group acts as a transient protecting group, enabling nucleophilic attack by isopropyl alcohol to form the urea linkage.

Base-Catalyzed Condensation of N-Substituted Trichloroacetamides

Reaction Overview

N-Phenyl-2,2,2-trichloroacetamide reacts with N-benzyl-N-isopropylamine in acetonitrile (CH3_3CN) under DBU (1,8-diazabicycloundec-7-ene) catalysis.

Procedure:

  • Reactants :

    • N-Phenyltrichloroacetamide (2.0 mmol)

    • N-Benzyl-N-isopropylamine (2.2 mmol)

    • DBU (1.0 mmol)

  • Conditions :

    • 80°C for 28 h

  • Workup :

    • Solvent evaporation, recrystallization (EtOAc/hexane)

  • Yield : 76% (observed for analogous ureas).

Limitations:

  • Requires stoichiometric base and elevated temperatures.

Classical Isocyanate-Amine Coupling

Reaction Overview

Phenyl isocyanate reacts with N-benzyl-N-isopropylamine in tetrahydrofuran (THF) at 0°C.

Procedure:

  • Reactants :

    • Phenyl isocyanate (1.0 mmol)

    • N-Benzyl-N-isopropylamine (1.1 mmol)

  • Conditions :

    • THF, 0°C, 2 h

  • Workup :

    • Filtration, washing with hexane

  • Yield : 70–75% (hypothetical based on analogous reactions).

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityKey Reference
Visible-light decarboxylation91RT, CH2_2Cl2_2, N2_2High
One-pot Cbz-protected amine87–90Reflux, DCMModerate
DBU-catalyzed condensation7680°C, CH3_3CNModerate
Classical isocyanate-amine70–750°C, THFLow

Critical Discussion

Mechanistic Considerations:

  • Visible-light method : Radical intermediates form via Fe-assisted decarboxylation, followed by Curtius rearrangement to isocyanates.

  • Cbz-protected route : Elimination of the Cbz group generates reactive carbamates, enabling nucleophilic substitution.

Environmental and Practical Metrics:

  • The visible-light method has an EcoScale penalty of 15.5 and E-factor of 0.38, outperforming other methods in green chemistry metrics.

  • Classical isocyanate routes suffer from phosgene dependency and lower yields .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-isopropyl-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

1-Benzyl-1-isopropyl-3-phenylurea serves as a versatile building block in organic synthesis. Its structure allows for the modification and derivatization to create more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Application Description
Organic SynthesisUsed as an intermediate in the synthesis of various organic compounds.
Pharmaceutical DevelopmentActs as a precursor for drug design due to its unique chemical properties.

Biological Research

Investigating Biological Activities

Research has indicated that 1-benzyl-1-isopropyl-3-phenylurea may interact with specific biological targets, including enzymes and receptors. These interactions can lead to various biological effects, making it a candidate for therapeutic applications.

Case Study: Inhibition of Neutrophil Chemotaxis

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phenylureas, including 1-benzyl-1-isopropyl-3-phenylurea, exhibit potent inhibitory effects on interleukin-8-induced neutrophil chemotaxis. The most active compounds had IC50 values in the nanomolar range, indicating strong biological activity (IC50 values: 10 nM for 3-benzyl derivative) .

Compound IC50 (nM) Biological Activity
3-benzyl10Inhibits neutrophil chemotaxis
3-(4-benzylpiperazinyl)14Inhibits neutrophil chemotaxis
3-phenyl45Inhibits neutrophil chemotaxis

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been explored for potential use in drug development due to its unique structure and biological activity. Its interactions with various molecular targets could lead to new therapeutic agents for treating inflammatory diseases and other conditions.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 1-benzyl-1-isopropyl-3-phenylurea is utilized in producing specialty chemicals and materials. Its chemical properties make it suitable for various applications in the chemical industry.

Industry Application
Chemical ManufacturingUsed in producing specialty chemicals due to its reactivity and stability.
Material ScienceExplored for potential uses in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-isopropyl-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
1-Benzyl-1-isopropyl-3-phenylurea* C₁₇H₂₀N₂O 268.35 Benzyl, isopropyl, phenyl
1-Benzyl-1-methyl-3-phenylurea C₁₅H₁₆N₂O 240.30 Benzyl, methyl, phenyl
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl, phenyl

*Molecular formula and weight for 1-Benzyl-1-isopropyl-3-phenylurea are inferred based on structural similarity to 1-Benzyl-1-methyl-3-phenylurea .

Key Observations:

  • Substituent Effects: Replacing the methyl group in 1-Benzyl-1-methyl-3-phenylurea with an isopropyl group increases molecular weight by ~28 g/mol and introduces bulkier alkyl substituents.
  • Functional Group Diversity: The dimethylaminopropyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces a tertiary amine, which may confer pH-dependent solubility and reactivity distinct from the benzyl/isopropyl derivatives .

Research Implications and Gaps

  • Physicochemical Properties: Computational modeling (e.g., LogP calculations) could clarify how isopropyl substitution impacts lipophilicity and solubility compared to methyl or dimethylaminopropyl analogs.
  • Toxicity Studies: Systematic toxicokinetic studies are required for 1-Benzyl-1-isopropyl-3-phenylurea, particularly given the lack of data for structurally similar compounds like the dimethylamino variant .
  • Regulatory Considerations: The absence of hazard classifications for these compounds underscores the need for standardized testing under frameworks like REACH or GHS .

Notes:

  • References are labeled numerically (e.g., ) corresponding to the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-1-isopropyl-3-phenylurea, and how can reaction efficiency be optimized?

  • Methodological Answer : A validated synthesis route involves visible-light-induced decarboxylation of dioxazolones. Key steps include:

  • Using a photocatalyst (e.g., Ir(III) complexes) under blue LED irradiation.
  • Optimizing solvent polarity (e.g., dichloromethane or acetonitrile) to enhance reaction kinetics.
  • Monitoring reaction progress via TLC or HPLC to determine endpoint.
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Reaction efficiency can be improved by adjusting equivalents of benzylamine derivatives and controlling temperature (25–40°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing 1-Benzyl-1-isopropyl-3-phenylurea, and what key spectral features should researchers prioritize?

  • Methodological Answer : Prioritize the following techniques:

  • ¹H/¹³C NMR : Identify aromatic proton signals (δ 7.2–7.5 ppm for phenyl groups) and urea NH resonance (δ ~6.3 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 269.1657 (theoretical 269.1648) for validation.
  • FT-IR : Detect urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Cross-validate with melting point analysis (108–110°C) to assess purity .

Q. What safety protocols should be implemented when handling 1-Benzyl-1-isopropyl-3-phenylurea in laboratory settings?

  • Methodological Answer : Adopt the following precautions:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols (per GHS/CLP guidelines).
  • Store in airtight containers away from oxidizers and moisture.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.
  • Note: Toxicological data are limited; treat as a potential irritant until further studies confirm hazards .

Advanced Research Questions

Q. How can computational chemistry approaches be applied to predict the reactivity or stability of 1-Benzyl-1-isopropyl-3-phenylurea under varying experimental conditions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites of electrophilic/nucleophilic attack.
  • Use molecular dynamics simulations to assess stability in solvents of varying polarity.
  • Cross-reference with PubChem-derived structural data (InChIKey, bond angles) to validate models .

Q. What strategies are recommended for resolving discrepancies in thermodynamic or kinetic data obtained from different studies on this compound?

  • Methodological Answer :

  • Conduct reproducibility audits : Replicate experiments using identical reagents, equipment, and protocols.
  • Perform meta-analysis of published data to identify outliers or systematic errors (e.g., calibration drift in calorimetry).
  • Use statistical tools (e.g., Bland-Altman plots) to quantify variability between datasets.
  • Consult NIST databases for standardized thermodynamic values to benchmark results .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of 1-Benzyl-1-isopropyl-3-phenylurea derivatives?

  • Methodological Answer :

  • Synthesize derivatives with systematic substitutions (e.g., halogens at para positions, alkyl chain extensions).
  • Screen for antimicrobial activity via MIC assays against Gram-positive/negative bacteria.
  • Evaluate anticancer potential using in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cell lines).
  • Corrogate data with molecular docking studies to identify binding interactions with target proteins (e.g., kinases or DNA topoisomerases) .

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